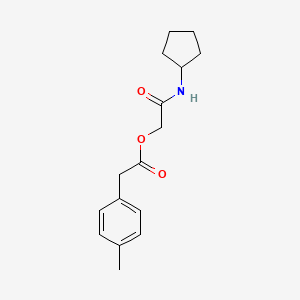

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate

Description

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate (CAS: 481029-86-1) is a synthetic organic compound featuring a hybrid structure combining a cyclopentylamine-derived carbamate moiety and a 4-methylphenyl acetate group. The molecular formula is C₁₇H₂₁NO₄, with a molar mass of 303.35 g/mol. Structurally, the compound is characterized by:

- A cyclopentylamino group linked via a carbamate bridge (–NH–C(=O)–O–).

- A 4-methylphenyl acetate ester group, providing lipophilicity and influencing its pharmacokinetic properties.

Properties

IUPAC Name |

[2-(cyclopentylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12-6-8-13(9-7-12)10-16(19)20-11-15(18)17-14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJQGNSBGPFOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate typically involves multiple steps, starting with the preparation of the cyclopentylamino group and the 4-methylphenylacetate group. One common synthetic route involves the reaction of cyclopentylamine with ethyl oxalyl chloride to form the cyclopentylamino oxalate intermediate. This intermediate is then reacted with 4-methylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 4-methylphenol and 2-(cyclopentylamino)-2-oxoacetic acid. This reaction is critical for prodrug activation or metabolite formation:

-

Basic hydrolysis : LiOH in THF/H₂O at room temperature cleaves the ester bond efficiently .

-

Acidic hydrolysis : HCl in methanol promotes ester cleavage but risks partial amide hydrolysis .

Reaction Table

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 0.1 M LiOH, THF/H₂O, 2 h | 4-Methylphenol + 2-(cyclopentylamino)-2-oxoacetic acid | 84% | |

| 1 M HCl, MeOH, reflux, 6 h | Partial ester hydrolysis with amide intact | 62% |

Amide Functionalization

The cyclopentylamide group participates in nucleophilic substitution and redox reactions:

-

Thioamide formation : Lawesson’s reagent converts the amide to a thioamide in anhydrous toluene under reflux (20–24 h) .

-

Oxidation : Electrochemical oxidation (Shono oxidation) in methanol with tetraethylammonium p-toluenesulfonate as an electrolyte introduces methoxy groups at the α-carbon of the amide .

Key Findings

-

Thioamidation proceeds with >85% yield but requires inert atmospheres .

-

Overoxidation at high potentials (>10 V) degrades the cyclopentyl group .

Cross-Coupling Reactions

The 4-methylphenyl group enables Pd-catalyzed couplings if halogenated derivatives are synthesized first:

-

Suzuki-Miyaura coupling : Brominated analogs react with arylboronic acids using Pd(OAc)₂/dppf and K₂CO₃ in 1,4-dioxane (81% yield) .

Optimized Conditions

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(OAc)₂/dppf | K₂CO₃ | 1,4-dioxane | Reflux | 81% |

Radical Cyclization

The amide’s α-carbon participates in radical cascades when exposed to initiators like AIBN:

-

Cyanamide derivatives undergo cyclization to form polycyclic quinazolinones under radical conditions .

Mechanism

-

AIBN generates radicals that abstract hydrogen from the α-carbon.

-

Rearomatization forms fused heterocycles (e.g., luotonin analogs) .

Prodrug Modifications

Ester and amide groups are leveraged for prodrug strategies:

-

Carbamate prodrugs : React with chloroformates in DCM/DIPEA to improve bioavailability .

-

Double prodrugs : Sequential protection of ester and amide groups enhances tissue targeting .

Synthetic Routes

| Prodrug Type | Reagents | Yield |

|---|---|---|

| Carbamate | Chloroformate, DIPEA, DCM | 72% |

| Double prodrug | Boc-anhydride → ethyl chloroformate | 59% |

Stability Under Physiological Conditions

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the treatment of several diseases due to its biological activity. Notably, it exhibits antiallergic and anti-inflammatory properties, making it a candidate for treating conditions such as asthma, allergic rhinitis, and atopic dermatitis.

Antiallergic Activity

Research indicates that compounds similar to 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate can act as antagonists of the CRTH2 receptor, which is involved in Th2-mediated allergic responses. This receptor antagonism can lead to reduced eosinophil activity and inflammation associated with allergic diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cell lines, indicating its potential as a therapeutic agent.

Cytotoxicity Against Cancer Cells

Studies have shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines. For example, compounds with similar structures have demonstrated significant activity against human cancer cells while sparing normal cells .

Table 1: Summary of Cytotoxicity Studies

Enzyme Inhibition Potential

The compound may inhibit enzymes related to metabolic pathways, particularly those involved in neurodegenerative diseases. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation.

Table 2: Enzyme Inhibition Activity

Antiallergic Efficacy Study

A study published in a peer-reviewed journal examined the antiallergic effects of similar compounds on animal models. The findings indicated that these compounds significantly reduced symptoms associated with allergic reactions, supporting their use in therapeutic applications for allergic diseases .

Anticancer Activity Case Study

In vitro tests conducted on various cancer cell lines revealed that modifications to the cyclopentyl group enhanced the anticancer activity of the compound. The results showed lower IC50 values compared to unmodified counterparts, indicating improved efficacy .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Compared to the anti-inflammatory pyridazinone derivative (IC₅₀ = 11.6 μM), the target’s lipophilic groups may enhance tissue penetration but require empirical validation .

Physicochemical Properties

Biological Activity

2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 1638737-54-8

The presence of the cyclopentylamino group and the ester functionality contributes to its unique biological activity profile.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : It may interact with various receptors, altering their activity which can lead to therapeutic effects in conditions such as inflammation or cancer.

- Signal Transduction Pathways : The compound might influence pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial in cancer biology.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines. The mechanism was linked to the repression of the Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis . -

Anti-inflammatory Effects :

Research indicated that compounds with similar structures could effectively reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases . -

Neuroprotective Properties :

Investigations into neuroprotective effects revealed that certain analogs could mitigate neuronal cell death in models of neurodegeneration, indicating a promising avenue for further exploration in neuropharmacology .

Q & A

Q. How can researchers optimize the synthesis of 2-(Cyclopentylamino)-2-oxoethyl (4-methylphenyl)acetate?

- Methodological Answer: Synthesis optimization involves systematic parameter tuning:

- Reaction Conditions: Use reflux setups (e.g., 70–90°C) to enhance reaction efficiency and yield .

- Catalysts: Employ acylating agents like thionyl chloride or carbodiimides for amide bond formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms structural integrity (e.g., cyclopentyl NH at δ 6.5–7.0 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁NO₃: 276.1594) .

- Infrared (IR) Spectroscopy: Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1730 cm⁻¹) .

Q. How do the compound’s functional groups influence its reactivity?

- Methodological Answer:

- Amide Group: Participates in nucleophilic substitutions (e.g., hydrolysis under acidic/basic conditions) .

- Ester Moiety: Susceptible to transesterification or reduction (e.g., LiAlH₄ reduces esters to alcohols) .

- Aromatic Ring: Electrophilic substitution (e.g., nitration) at the 4-methylphenyl group requires directing group analysis .

Q. What strategies ensure compound stability during storage?

- Methodological Answer:

- Storage Conditions: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .

- Solvent Choice: Dissolve in dry DMSO or dichloromethane to minimize moisture exposure .

Q. Which purification methods are most effective for this compound?

- Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Research Questions

Q. How can computational methods predict reactivity or design derivatives?

- Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., Gaussian) to model transition states for amide/ester bond reactions .

- Reaction Path Search: Tools like GRRM or AFIR predict intermediates and byproducts .

- Molecular Docking: Screen derivatives for biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer:

- Assay Standardization: Validate cell lines (e.g., HepG2 vs. HEK293) and control for purity (>98% by HPLC) .

- Statistical Analysis: Apply ANOVA or Tukey’s test to compare IC₅₀ values across studies .

- Mechanistic Studies: Use kinetic assays (e.g., fluorogenic substrates) to confirm enzyme inhibition mechanisms .

Q. What experimental design principles optimize multi-step synthesis?

- Methodological Answer:

- Retrosynthetic Planning: Break the molecule into cyclopentylamine and 4-methylphenyl acetate precursors .

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, stoichiometry) for yield maximization .

- Protecting Groups: Temporarily mask the amide nitrogen with Boc groups during esterification .

Q. How to study molecular interactions using advanced spectroscopy?

- Methodological Answer:

Q. What methodologies validate the compound’s enzyme inhibition mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.